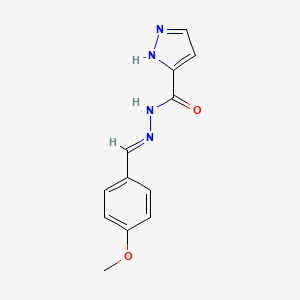

(E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-18-10-4-2-9(3-5-10)8-14-16-12(17)11-6-7-13-15-11/h2-8H,1H3,(H,13,15)(H,16,17)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYCQLAOTRHYGY-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds, such as semicarbazones and oxadiazoles, have biological activity against many common species of bacteria. They also exhibit anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycemic activities.

Mode of Action

The reaction between 4-methoxybenzaldehyde and semicarbazide, which results in the formation of (e)-2-(4-methoxybenzylidene)hydrazinecarboxamide (a semicarbazone), has been studied. This reaction involves several elementary steps, including intermediate and transition states. The cyclization of the semicarbazone was found via two routes.

Biochemical Pathways

Compounds containing the 1,3,4-oxadiazole ring system, which is a product of the cyclization of the semicarbazone, have been shown to interfere with insect’s chitin biosynthesis.

Result of Action

Similar compounds, such as semicarbazones and oxadiazoles, have been shown to exert anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycemic activities.

Action Environment

One study investigated the corrosion behavior of carbon steel in 1m hydrochloric acid solution in the presence and absence of a similar compound, (e)-4-((4-methoxybenzylidene)amino)-3-methyl-1h-1,2,4-triazole-5(4h)-thione. The study found that the compound showed 92.15% inhibition efficiency at its optimum concentration of 5 x 10-2M at 303K, and this efficiency decreased at higher temperatures.

Biological Activity

(E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

- Molecular Formula : C12H12N4O2

- Molecular Weight : 244.25 g/mol

- CAS Number : 1284268-49-0

The structure includes a pyrazole ring, which is known for its diverse biological activities, and a methoxybenzylidene moiety that may enhance its pharmacological properties.

Synthesis

The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 1H-pyrazole-5-carbohydrazide. The reaction is generally carried out under acidic or basic conditions in solvents like ethanol or methanol, followed by purification methods such as recrystallization.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated promising results:

| Compound | Target Strain | MIC (µg/mL) | Standard Drug | Inhibition (%) |

|---|---|---|---|---|

| Compound A | Staphylococcus aureus | 32 | Methicillin | 90 |

| Compound B | Escherichia coli | 64 | Ampicillin | 85 |

| Compound C | Bacillus subtilis | 16 | Norfloxacin | 95 |

These results indicate that modifications in the structure can lead to enhanced antimicrobial activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies revealed:

| Cell Line | Compound Concentration (µM) | Viability (%) | Control Viability (%) |

|---|---|---|---|

| A549 (Lung cancer) | 100 | 66 | 100 |

| MCF-7 (Breast cancer) | 50 | 75 | 100 |

These findings suggest that the compound exhibits cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific biological targets. It is hypothesized that the compound binds to enzymes or receptors involved in cell proliferation and apoptosis, leading to the observed anticancer effects. Molecular docking studies have indicated favorable interactions with target proteins, suggesting a potential pathway for therapeutic application .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against multidrug-resistant strains. The results highlighted the compound's effectiveness in inhibiting growth compared to standard antibiotics .

- Anticancer Potential : Another research focused on the cytotoxic effects of this compound on A549 lung adenocarcinoma cells. The study reported a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Scientific Research Applications

Synthesis and Characterization

(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) can be synthesized by following established literature procedures . The synthesis involves combining 5-methyl-1H-pyrazole-3-carbohydrazide with 4-methoxybenzaldehyde in ethanol, using acetic acid as a catalyst, and then refluxing the mixture . The resulting product is purified through recrystallization from ethanol .

Key characterization methods include:

- FT-IR Spectroscopy: This identifies functional groups, with a characteristic NH stretch reported at 3214 cm⁻¹ .

- NMR Spectroscopy: Used to confirm the molecular structure .

- ESI-MS Spectrometry: This is used to determine the molecular mass .

- X-ray Crystallography: Provides detailed structural data, including bond lengths and angles .

Anti-Diabetic Potential

Molecular docking studies suggest that E-MBPC can be designed as a potential anti-diabetic agent .

Computational Studies and Stability

Computational studies reveal important insights into the stability and reactivity of E-MBPC . NBO (Natural Bond Orbital) calculations support the high stability of E-MBPC in solution . Frontier orbital studies suggest a low reactivity for E-MBPC in both gas and aqueous phases, especially when compared to its derivative, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .

Related Compounds: A2K10

Another compound, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10), has shown potential as a therapeutic compound with various applications .

A2K10 has demonstrated promise as an anti-Alzheimer’s, antiepileptic, antiparkinsonian, and analgesic therapeutic compound . In silico studies, including virtual screening and molecular docking, have been conducted to evaluate its therapeutic effects .

Pharmacological evaluations of A2K10:

- Anti-Alzheimer's Activity: A2K10 decreased escape latency in the Morris water test and increased spontaneous alteration behavior in the Y-maze test, suggesting it can improve cognitive functions .

- Antiepileptic Effects: A2K10 delayed the onset of pentylenetetrazole-induced seizures and reduced the duration of tonic-clonic convulsions in mice .

- Anti-Parkinsonian Potential: A2K10 significantly prolonged hanging time and reduced tardive dyskinesia in a haloperidol-induced Parkinson’s disease model .

- Analgesic Properties: A2K10 extended latency in hot-plate hyperalgesia and increased the paw-withdrawal threshold in mechanical allodynia tests .

Safety Information

N'-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is classified under GHS (Globally Harmonized System) as a hazardous substance with the following warnings :

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Modifications to the benzylidene moiety significantly influence bioactivity and physicochemical properties:

- 4-Methoxy vs. 4-Dimethylamino: Replacing methoxy with dimethylamino in (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide enhances antibacterial activity against Staphylococcus aureus and Escherichia coli. DFT studies suggest the dimethylamino group improves electron-donating capacity, strengthening interactions with DNA gyrase .

Substituents on the Pyrazole Ring

- Methyl Group :

The 5-methyl substituent in E-MBPC stabilizes the pyrazole ring via steric and electronic effects, as evidenced by X-ray bond lengths (C–N: 1.33 Å) . - Aryl Groups :

Introducing a 3-nitrophenyl group (e.g., (E)-N'-(4-methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide) lowers the HOMO-LUMO gap (3.2 eV) due to electron-withdrawing effects, increasing reactivity for nitroaromatic sensing .

Table 1: Bioactivity Comparison of Pyrazole Carbohydrazides

Physicochemical and Structural Properties

Table 2: Structural and Electronic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.